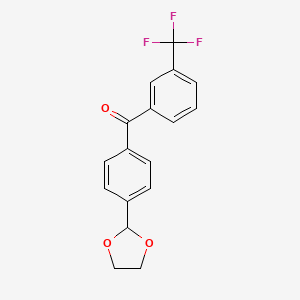

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone

Beschreibung

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is a benzophenone derivative characterized by a 1,3-dioxolane ring at the 4'-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound is notable for its fluorinated substituent, which imparts unique electronic and steric properties, enhancing stability and influencing reactivity .

Eigenschaften

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)11-4-6-12(7-5-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOREKQZUJQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645126 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-52-6 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene derivatives with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of robust catalysts and efficient separation techniques ensures high purity and scalability of the production process .

Analyse Chemischer Reaktionen

Radical-Mediated Reactions

The 1,3-dioxolane ring participates in radical chain mechanisms. Hydrogen atom transfer (HAT) from the dioxolane ring to α-malonyl radicals initiates reactions, forming intermediates that undergo β-scission or recombination:

- β-Scission : The dioxolanyl radical decomposes into ȮCHO (formyloxy radical) and ethylene (C₂H₄), enhancing reactivity in oxidation pathways .

- Addition to O₂ : The dioxolanyl radical reacts with O₂ to form peroxyl radicals (RȮ₂), which isomerize to hydroperoxides (QOOH). These intermediates either decompose via low-temperature branching (enhancing reactivity) or form stable products like 2-oxoethyl formate (O=COCC=O) .

Key Data:

| Reaction Type | Conditions | Major Products | Selectivity | Reference |

|---|---|---|---|---|

| β-Scission | 720 K, 20 bar | ȮCHO + C₂H₄ | 61% (R2 pathway) | |

| O₂ Addition | 1000–1300 K | RȮ₂ → QOOH → Stable intermediates | Competing pathways |

Thermal Fragmentation

Under pyrolysis (500–550°C), the dioxolane ring undergoes fragmentation:

- Loss of Pivalaldehyde : The dioxolane ring cleaves, releasing pivalaldehyde and forming aromatic ketones (e.g., tetrachlorobenzoic acid in analog studies) .

- CO Elimination : Post-fragmentation intermediates lose CO, yielding stable aromatic products .

Example Pathway :

Oxidation and Reduction

The trifluoromethyl group directs electron-deficient regions, influencing redox behavior:

- Oxidation :

- Reduction :

Nucleophilic Substitution

The dioxolane ring undergoes ring-opening under acidic or nucleophilic conditions:

- Acid Hydrolysis : Forms α-hydroxy acids (e.g., 3-hydroxy-3-(trifluoromethyl)benzophenone) .

- Amine Substitution : Nucleophiles (e.g., NH₃) replace the dioxolane oxygen, yielding secondary amines .

Diels-Alder Reactions

The electron-deficient benzophenone core acts as a dienophile in [4+2] cycloadditions:

- Cyclopentadienone Adducts : Forms six-membered rings with dienes (e.g., tetraphenylcyclopentadienone) .

- Thermal Stability : Adducts resist cycloreversion unless functionalized (e.g., epoxidation) .

Example Reaction:

Comparative Reactivity with Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Trifluoromethylbenzophenone | No dioxolane | Lower thermal stability; no radical pathways |

| 1,3-Dioxolane-5-ol | No aromatic core | Limited redox activity |

| 3-(1,3-Dioxolan-2-yl)phenyl methanone | Simplified structure | Reduced steric hindrance in substitution |

Wissenschaftliche Forschungsanwendungen

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone involves interactions with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound differs from analogs in the type and position of substituents on the benzophenone scaffold. Key comparisons include:

| Compound Name | Substituent Position & Type | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone | 3-CF₃, 4'-dioxolane | Not Provided | Likely C₁₇H₁₃F₃O₃ | ~334 (estimated) |

| 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone | 3-dioxolane, 4'-SCH₃ | 898779-12-9 | C₁₇H₁₆O₃S | 300.4 |

| 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone | 2-CH₃, 4'-dioxolane | 898759-80-3 | C₁₇H₁₆O₃ | 268.31 |

| 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone | 2-CF₃, 3'-dioxolane | 898759-31-4 | C₁₇H₁₃F₃O₃ | 334.28 |

Key Observations :

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing oxidative stability compared to -CH₃ .

- Positional Effects : The 3-CF₃ substituent (target compound) vs. 2-CF₃ (CAS 898759-31-4) alters steric and electronic interactions. For example, 3-substitution may enhance planarity and π-π stacking in crystal structures .

- Thiomethyl (-SCH₃) : The 4'-thiomethyl analog (CAS 898779-12-9) introduces sulfur, which may increase polarizability and susceptibility to oxidation compared to -CF₃ or -CH₃ .

Physicochemical Properties

Analysis :

- Predicted boiling points for methyl-substituted analogs (e.g., 395.5°C) suggest higher volatility compared to trifluoromethyl derivatives, which likely exhibit stronger intermolecular forces .

Biologische Aktivität

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone, also known by its CAS number 898760-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C17H13F3O3

Molecular Weight: 322.28 g/mol

CAS Number: 898760-49-1

MDL Number: MFCD07700028

The compound features a dioxolane ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Antibacterial and Antifungal Properties

Research indicates that dioxolane derivatives often exhibit notable antibacterial and antifungal properties. A study synthesized various 1,3-dioxolane compounds and tested them against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The results demonstrated that many of these compounds had significant antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Biological Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 625–1250 µg/mL |

| Compound 2 | S. epidermidis | 500 µg/mL |

| Compound 3 | P. aeruginosa | 250 µg/mL |

| Compound 4 | E. faecalis | 625 µg/mL |

| Compound 5 | C. albicans | Significant activity |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the dioxolane moiety can act as a reactive site for further chemical transformations that may contribute to its biological efficacy .

Case Study 1: Antimicrobial Activity

In a comparative study involving various dioxolane derivatives, it was found that compounds similar to this compound displayed excellent antifungal activity against Candida albicans. The study highlighted that structural variations influenced the degree of activity observed .

Case Study 2: Synthesis and Screening

Another investigation focused on synthesizing new dioxolanes for their potential as antibacterial agents. The synthesized compounds were screened for their activity against a panel of bacteria. Notably, those with specific substituents on the dioxolane ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Q & A

Q. What are the key synthetic strategies for preparing 4'-(1,3-dioxolan-2-yl)-3-trifluoromethylbenzophenone?

The synthesis of this compound can be approached via halogen substitution or catalytic carbonylation, leveraging methodologies used for structurally related benzophenones. For example, fluorinated benzophenones are often synthesized through Friedel-Crafts acylation or Suzuki coupling, with subsequent functionalization of the dioxolane ring via acid-catalyzed protection of diols. Evidence from analogs like 3,4,5-trifluorobenzophenone suggests that trifluoromethyl groups are typically introduced via nucleophilic trifluoromethylation or electrophilic aromatic substitution under controlled conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- NMR : Use NMR to confirm the trifluoromethyl group (δ ~ -60 to -70 ppm) and NMR to resolve the dioxolane protons (δ 4.0–5.0 ppm as a multiplet).

- IR : Look for carbonyl (C=O) stretching at ~1660 cm and C-F vibrations at 1100–1250 cm.

- MS : High-resolution mass spectrometry (HRMS) is critical to distinguish isotopic patterns of fluorine and chlorine, which are common in polyhalogenated analogs .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3 ratio) is recommended due to the compound’s moderate polarity. Recrystallization from ethanol or dichloromethane/hexane mixtures may further enhance purity, particularly if the compound crystallizes with planar aromatic stacking .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural determination?

For X-ray diffraction studies, use SHELXL for refinement, which handles twinning via the BASF parameter and disorder via PART instructions. If centrosymmetric pseudosymmetry is observed (common in benzophenones), apply Flack’s parameter or the Hooft metric to confirm chirality. Evidence from SHELX-based refinements highlights the importance of robust data scaling and absorption corrections to mitigate errors .

Q. What computational methods are suitable for analyzing the electronic effects of the trifluoromethyl and dioxolane groups?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model substituent effects on the benzophenone backbone. The trifluoromethyl group’s electron-withdrawing nature reduces HOMO-LUMO gaps, while the dioxolane ring’s electron-donating properties may alter charge distribution in the aromatic system. Compare calculated vs. experimental NMR shifts to validate the model .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Use kinetic isotope effects (KIEs) or trapping intermediates with TEMPO for radical pathways. For photochemical reactions (common in benzophenones), UV-vis spectroscopy and time-resolved ESR can track excited-state behavior. Evidence from analogous fluorinated ketones suggests that the trifluoromethyl group stabilizes transition states via inductive effects .

Q. What strategies address low yields in cross-coupling reactions involving the dioxolane moiety?

Protect the dioxolane ring with acid-labile groups (e.g., TBS) during coupling steps to prevent ring-opening. Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and use anhydrous conditions to suppress side reactions. For sterically hindered substrates, microwave-assisted synthesis may improve reaction rates .

Data Analysis and Interpretation

Q. How should conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be investigated?

Confirm sample purity via HPLC or TLC. If impurities are ruled out, consider dynamic effects like rotameric equilibria or solvent-dependent conformational changes. Compare data with structurally validated analogs (e.g., 4-bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone) to identify substituent-specific trends .

Q. What statistical methods are recommended for reproducibility in synthetic protocols?

Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Apply ANOVA to assess batch-to-batch variability, particularly for moisture-sensitive steps involving trifluoromethyl groups .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

The trifluoromethyl group may release HF under hydrolytic conditions. Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon) to prevent oxidation of the dioxolane ring. Toxicity data for related chlorinated dioxolanes indicate potential reproductive hazards, warranting strict exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.